(R)-(-)-2-Phenylglycinol

Catalog No.
S797684
CAS No.
56613-80-0
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylglycinol

CAS Number

56613-80-0

Product Name

(R)-(-)-2-Phenylglycinol

IUPAC Name

(2R)-2-amino-2-phenylethanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1

InChI Key

IJXJGQCXFSSHNL-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(CO)N

Synonyms

(-)-(R)-β-Aminobenzeneethanol; (2R)-2-Amino-2-phenylethanol; (R)-(-)-2-Amino-2-phenylethanol; (R)-(-)-2-Phenyl-2-aminoethanol; (R)-(-)-2-Phenylglycinol; (R)-α-Phenylglycinol; (βR)-β-Aminobenzeneethanol; D-(-)-2-Amino-2-phenylethanol; D-(-)-α-Phenylgl

Canonical SMILES

C1=CC=C(C=C1)C(CO)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N

Peptide Synthesis

(R)-(-)-2-Phenylglycinol serves as a valuable building block for peptide synthesis, particularly in the creation of chiral peptides. Its chiral center, denoted by (R) in the name, ensures the resulting peptide possesses the desired chirality, crucial for biological activity. Sigma-Aldrich, a leading chemical supplier, highlights its suitability for solution phase peptide synthesis [].

(R)-(-)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula C8_8H11_{11}NO and a molecular weight of 137.18 g/mol. It is also known by several synonyms, including (D)-beta-Aminophenethyl alcohol and (R)-(-)-2-Amino-2-phenylethanol. This compound is characterized by its light yellow solid appearance and is widely used as a synthetic intermediate in pharmaceutical applications .

, particularly those involving the formation of chiral compounds. One notable reaction is its conversion into chiral imines or oxazolidines when reacted with ethyl trifluoropyruvate. These intermediates are valuable in the synthesis of biologically active molecules . Additionally, it can react with aldehydes, such as acrolein, leading to the formation of products through imino cycloaddition mechanisms .

Biologically, (R)-(-)-2-Phenylglycinol exhibits significant activity as a synthetic intermediate. While specific biological activities are not extensively documented, its structural properties suggest potential interactions with biological systems. The compound has been noted to cause skin irritation and serious eye damage upon exposure, indicating that it should be handled with caution in laboratory settings .

The synthesis of (R)-(-)-2-Phenylglycinol can be achieved through various methods:

  • Chiral Resolution: This method involves resolving racemic mixtures of phenylglycinol using chiral catalysts or reagents.
  • Direct Synthesis: Starting from phenylacetaldehyde and ammonia, the compound can be synthesized through reductive amination processes.
  • Enzymatic Methods: Enzymatic approaches using specific enzymes can also yield (R)-(-)-2-Phenylglycinol from suitable substrates.

These methods highlight the compound's versatility in synthetic chemistry .

(R)-(-)-2-Phenylglycinol serves primarily as a synthetic intermediate in pharmaceutical synthesis. Its applications include:

  • Synthesis of Chiral Drugs: It is used in the preparation of various chiral drugs and biologically active compounds.
  • Research Tool: The compound is utilized in research for developing new synthetic methodologies and exploring biological interactions.

Due to its significance in drug development, it is crucial for laboratories engaged in medicinal chemistry .

Interaction studies involving (R)-(-)-2-Phenylglycinol focus on its reactivity with other chemical species rather than direct biological interactions. The compound's ability to form imines and oxazolidines suggests potential applications in creating complex molecular architectures that may exhibit unique biological properties. Further research into its interactions could provide insights into its utility in drug design and development .

Several compounds share structural similarities with (R)-(-)-2-Phenylglycinol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-PhenylglycineC9_9H11_{11}NNon-chiral version; used in similar applications
L-PhenylalanineC9_9H11_{11}N1_{1}O2_{2}Essential amino acid; involved in protein synthesis
D-PhenylalanineC9_9H11_{11}N1_{1}O2_{2}Non-natural variant; studied for neuroactive properties

Uniqueness: What sets (R)-(-)-2-Phenylglycinol apart is its specific chiral configuration, which allows for unique interactions in biological systems and applications in asymmetric synthesis that are not achievable with its non-chiral counterparts.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Appearance

Assay:>98%A crystalline solid

UNII

ZKT57P3QLR

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56613-80-0

Wikipedia

D-Plenylglycinol

Dates

Modify: 2023-08-15
Nakafuku et al. Enantioselective radical C-H amination for the synthesis of beta-amino alcohols. Nature Chemistry, DOI: 10.1038/s41557-020-0482-8, published online 22 June 2020

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